molecular formula C12H15FO2 B15239903 Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate

Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate

Cat. No.: B15239903
M. Wt: 210.24 g/mol
InChI Key: ODKYEKVVFMMEKR-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate is an organic compound with the molecular formula C12H15FO2 and a molecular weight of 210.24 g/mol . This compound is characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, which is further connected to a propanoate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate typically involves the esterification of 2-(2-fluoro-4,6-dimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The fluorine atom and ester group play crucial roles in its binding affinity and reactivity. The pathways involved may include ester hydrolysis, nucleophilic attack, and aromatic substitution reactions .

Comparison with Similar Compounds

Comparison: Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate is unique due to the presence of both fluorine and two methyl groups on the phenyl ring, which imparts distinct chemical properties compared to its analogs.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate

InChI

InChI=1S/C12H15FO2/c1-7-5-8(2)11(10(13)6-7)9(3)12(14)15-4/h5-6,9H,1-4H3

InChI Key

ODKYEKVVFMMEKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(C)C(=O)OC)C

Origin of Product

United States

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